1-Methyl-4-phenylpyrimidin-1-ium iodide
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Overview
Description
1-Methyl-4-phenylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C₁₂H₁₂IN. It is known for its significant role in scientific research, particularly in the study of neurotoxicity and neurodegenerative diseases. This compound is a derivative of pyrimidine and is structurally related to other neurotoxic compounds.
Preparation Methods
The synthesis of 1-Methyl-4-phenylpyrimidin-1-ium iodide typically involves the methylation of 4-phenylpyrimidine. The reaction is carried out using methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction conditions usually include refluxing the reactants in an appropriate solvent like acetone or acetonitrile for several hours. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Methyl-4-phenylpyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the phenyl ring, depending on the reagents and conditions used.
Scientific Research Applications
1-Methyl-4-phenylpyrimidin-1-ium iodide is extensively used in scientific research due to its neurotoxic properties. It serves as a model compound for studying the mechanisms of neurodegeneration, particularly in Parkinson’s disease. Researchers use this compound to induce oxidative stress and mitochondrial dysfunction in neuronal cells, allowing them to investigate the pathways involved in neuronal death and survival . Additionally, it is used in the development of neuroprotective agents and in the screening of potential therapeutic compounds for neurodegenerative diseases.
Mechanism of Action
The neurotoxic effects of 1-Methyl-4-phenylpyrimidin-1-ium iodide are primarily mediated through its interaction with mitochondrial complex I. This interaction leads to the inhibition of nicotinamide adenine dinucleotide (NADH)-linked respiration, resulting in mitochondrial depolarization and the generation of reactive oxygen species (ROS). The accumulation of ROS causes oxidative damage to cellular components, ultimately leading to neuronal cell death. This compound selectively targets dopaminergic neurons, making it a valuable tool for studying Parkinson’s disease .
Comparison with Similar Compounds
1-Methyl-4-phenylpyrimidin-1-ium iodide is structurally similar to other neurotoxic compounds such as:
1-Methyl-4-phenylpyridinium iodide (MPP+ iodide): Both compounds share a similar mechanism of action and are used in neurotoxicity studies.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): MPTP is a precursor to MPP+ iodide and is used to induce Parkinsonian symptoms in animal models.
6-Hydroxydopamine (6-OHDA): This compound is another neurotoxin used to selectively destroy dopaminergic neurons in research
This compound is unique due to its specific structural features and its ability to selectively target dopaminergic neurons, making it a valuable compound for neurodegenerative disease research.
Properties
IUPAC Name |
1-methyl-4-phenylpyrimidin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.HI/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10;/h2-9H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYWBRVKBXZFH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492445 |
Source
|
Record name | 1-Methyl-4-phenylpyrimidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-60-8 |
Source
|
Record name | 1-Methyl-4-phenylpyrimidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40492445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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